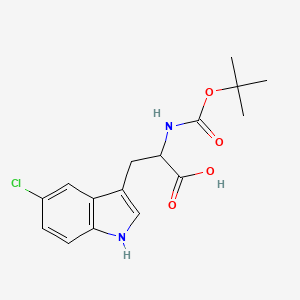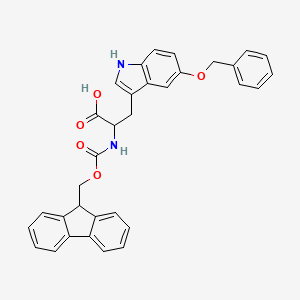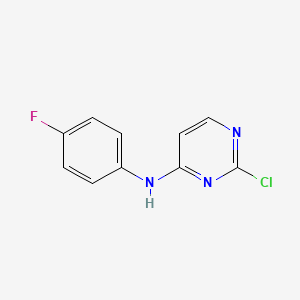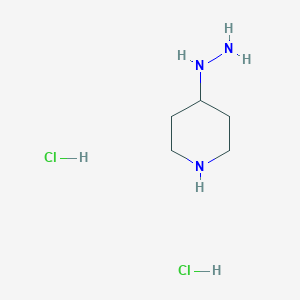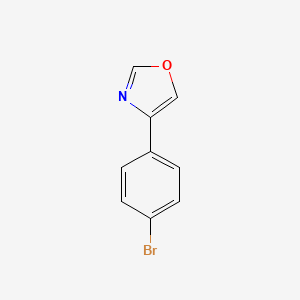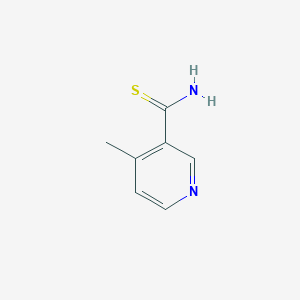
4-甲基吡啶-3-甲硫酰胺
描述
Molecular Structure Analysis
The molecular structure of 4-Methylpyridine-3-carbothioamide consists of a pyridine ring substituted with a methyl group and a carbothioamide group.Physical And Chemical Properties Analysis
4-Methylpyridine-3-carbothioamide is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.科学研究应用
Chemical Building Blocks
4-Methylpyridine-3-carbothioamide is used as a chemical building block in life science research . It’s a fundamental component in the synthesis of more complex molecules.
Urease Inhibitors
One of the significant applications of 4-Methylpyridine-3-carbothioamide is its use as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a process that plays a crucial role in the nitrogen cycle of various organisms.
Anti-Ureolytic Therapy
The compound has potential applications in the development of new therapies for diseases caused by ureolytic bacteria . These bacteria are involved in various life-threatening conditions such as gastric and duodenal cancer .
Synthesis of Novel Structures
4-Methylpyridine-3-carbothioamide can be used in the synthesis of novel structures, such as pyridine carboxamide and carbothioamide derivatives . These derivatives have shown significant inhibitory action against urease .
Molecular Docking Studies
The compound is used in molecular docking studies to understand the binding mode of active pyridine carbothioamide with the enzyme urease . This helps in understanding the mode of interaction of the compound with the enzyme.
Development of Fluorinated Organic Chemicals
Although not directly mentioned, the development of fluorinated organic chemicals is an increasingly important research topic . As 4-Methylpyridine-3-carbothioamide is a key component in organic chemistry, it might have potential applications in this field.
安全和危害
作用机制
Target of Action
The primary targets of 4-Methylpyridine-3-carbothioamide are currently unknown. Pyridine-based molecules, such as 4-Methylpyridine-3-carbothioamide, have been incorporated in a diverse range of drug candidates approved by the FDA . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential .
Mode of Action
Pyridine-based molecules are known to interact with their targets in a variety of ways, often resulting in significant changes in the target’s function .
Biochemical Pathways
Pyridine-based molecules are known to affect numerous oxidation–reduction processes .
Result of Action
The molecular and cellular effects of 4-Methylpyridine-3-carbothioamide’s action are currently unknown. Pyridine-based molecules have been found to be potent and eligible candidates against a range of diversified diseases .
Action Environment
It is known that the biological activities of pyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
属性
IUPAC Name |
4-methylpyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIPQCJUEWOCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622011 | |
| Record name | 4-Methylpyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38824-78-1 | |
| Record name | 4-Methylpyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






